Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate

Description

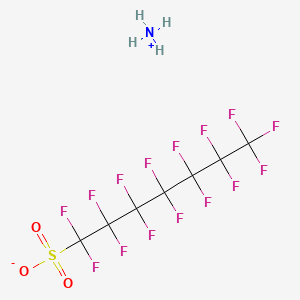

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is a perfluoroalkyl sulfonate (PFAS) compound characterized by a fully fluorinated heptane chain (C7) and a sulfonate group (-SO3⁻) neutralized by an ammonium cation (NH4⁺). The ammonium salt is synthesized by neutralizing this acid with ammonia, resulting in a compound with high thermal stability, chemical resistance, and surfactant properties typical of PFAS .

Properties

CAS No. |

68259-07-4 |

|---|---|

Molecular Formula |

C7HF15O3S.H3N C7H4F15NO3S |

Molecular Weight |

467.15 g/mol |

IUPAC Name |

azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |

InChI |

InChI=1S/C7HF15O3S.H3N/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);1H3 |

InChI Key |

RCILBNOAZQUGEE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Perfluoroheptane-1-sulfonic Acid

This is the key intermediate and involves:

- Perfluorination of heptane derivatives: Starting from heptane or heptane sulfonic acid precursors, fluorination is achieved using elemental fluorine or fluorinating agents under controlled conditions to replace hydrogen atoms with fluorine, yielding the perfluorinated sulfonic acid.

- Sulfonation: Introduction of the sulfonic acid group at the terminal carbon (1-position) is typically done via sulfonation reactions using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid.

The perfluorination step requires specialized equipment due to the reactivity of fluorine and the need to control reaction conditions to avoid over-fluorination or degradation.

Formation of the Ammonium Salt

- The perfluoroheptane-1-sulfonic acid is neutralized with ammonium hydroxide or ammonium salts to form the ammonium salt.

- This step is typically performed in aqueous solution, where the acid is dissolved and reacted with ammonium hydroxide under controlled pH and temperature to ensure complete neutralization.

- The product is then isolated by evaporation or crystallization.

This neutralization step is straightforward but requires careful control to avoid contamination and ensure purity.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Heptane sulfonic acid or derivative + Fluorinating agent (F2 or equivalent) | Controlled temperature, inert atmosphere | Perfluoroheptane-1-sulfonic acid | Requires specialized fluorination reactors |

| 2 | Perfluoroheptane-1-sulfonic acid + NH4OH (ammonium hydroxide) | Aqueous solution, ambient to mild heating | This compound | Neutralization, pH control critical |

Research Findings and Analytical Data

- The compound exhibits excellent surfactant properties due to the perfluorinated chain and sulfonate group, making it effective in water treatment for removing fluorine-containing contaminants and organic matter.

- Analytical characterization is typically done by NMR, mass spectrometry, and chromatography to confirm the perfluorination and sulfonate formation.

- The ammonium salt form improves solubility and handling compared to the free acid.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Fluorination temperature | 0–100 °C | Depends on fluorinating agent and reactor design |

| Sulfonation reagent | SO3, ClSO3H | Requires careful handling |

| Neutralization pH | 7–9 | To ensure complete ammonium salt formation |

| Solvent | Water or polar solvents | For neutralization step |

| Purity | >98% | Confirmed by analytical methods |

Chemical Reactions Analysis

Types of Reactions: Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or organic solvents.

Major Products: The major products of these reactions are typically the substituted derivatives of the original compound, where the sulfonate group is replaced by the nucleophile.

Scientific Research Applications

Surface Chemistry and Coatings

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is utilized in the formulation of surface-active agents due to its surfactant properties. It is effective in reducing surface tension and enhancing wetting properties in coatings and paints. This compound can be used to create water-repellent surfaces that are resistant to stains and dirt.

Environmental Science

Due to its stability and resistance to degradation in the environment, this compound has been studied for its potential impact on ecosystems. Research has focused on its behavior in soil and water systems as well as its bioaccumulation potential in aquatic organisms. Studies indicate that understanding the environmental fate of such fluorinated compounds is crucial for assessing their ecological risks.

Analytical Chemistry

In analytical chemistry applications, this compound serves as a standard reference material for the detection and quantification of perfluorinated compounds (PFCs) in various matrices. Its unique chemical structure allows for specific interactions during chromatographic separation techniques.

Biomedical Applications

Research has indicated potential uses of this compound in biomedical fields as a contrast agent in imaging techniques due to its fluorinated nature. The compound's ability to alter the physical properties of biological tissues can enhance imaging contrast in magnetic resonance imaging (MRI) applications.

Material Science

In material science research, this compound is explored for its role in developing advanced materials with unique properties such as thermal stability and chemical resistance. It can be incorporated into polymers to enhance their performance characteristics for specialized applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Surface Coatings | Investigated the use of ammonium 1,1,...-sulphonate in paint formulations | The addition improved water repellency and durability of coatings significantly. |

| Environmental Impact Assessment | Analyzed the persistence of the compound in aquatic ecosystems | Results showed minimal degradation over time with potential bioaccumulation risks identified. |

| Analytical Method Development | Developed methods for detecting PFCs using this compound as a standard | Achieved high sensitivity and specificity in quantifying PFCs in environmental samples. |

Mechanism of Action

The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate involves its interaction with various molecular targets through its sulfonate group. The compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Environmental Considerations

- Regulatory Trends : The U.S. EPA’s 40 CFR § 721.9582 mandates reporting for certain perfluoroalkyl sulfonates, reflecting heightened scrutiny of PFAS .

- Performance vs. Sustainability : The ammonium C7 sulphonate balances surfactant efficacy with reduced environmental persistence compared to C8 analogues, but its production and disposal remain regulated .

Biological Activity

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is a perfluoroalkyl sulfonate (PFSA) compound that has garnered attention due to its potential biological activities and environmental implications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Overview of PFSA Compounds

PFSA compounds are characterized by their fluorinated carbon chains and sulfonate groups. They are widely used in various industrial applications such as surfactants and emulsifiers due to their unique chemical properties. However, their persistence in the environment and potential toxicity have raised concerns regarding their impact on human health and ecosystems.

Mechanisms of Biological Activity

Toxicological Profiles

Research indicates that PFSA compounds can exhibit a range of toxicological effects depending on their chain length and chemical structure. The biological activity of this compound can be summarized as follows:

- Bioaccumulation Potential : Studies have shown that longer-chain PFSA compounds tend to bioaccumulate in living organisms. This characteristic raises concerns about long-term exposure and potential health risks .

- Endocrine Disruption : Some PFSA compounds have been linked to endocrine-disrupting effects. For instance, exposure to certain PFAS has been associated with alterations in hormone levels and reproductive health issues .

- Hepatotoxicity : Research involving animal models has demonstrated that PFSA compounds can induce liver toxicity. For example, studies have reported increased liver weights and altered lipid metabolism in rodents exposed to various PFAS .

Case Studies

Case Study 1: Reproductive Toxicity in Rodents

A study conducted by Butenhoff et al. (2009) investigated the reproductive toxicity of ammonium pentadecafluoroheptane-1-sulphonate in male rats. The findings indicated significant changes in serum cholesterol levels and liver-to-body weight ratios after repeated exposure. Notably:

- Male rats exhibited decreased prothrombin time and increased liver hypertrophy.

- No significant adverse effects were observed in female rats or offspring .

Case Study 2: Endocrine Disruption

Research by Bijland et al. (2011) focused on the effects of PFAS on lipid metabolism. Male mice treated with ammonium pentadecafluoroheptane-1-sulphonate showed marked reductions in triglycerides and cholesterol levels. These findings suggest that exposure to this compound may disrupt normal metabolic processes .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with this compound compared to other PFAS compounds:

| Compound Name | Bioaccumulation | Endocrine Disruption | Hepatotoxicity |

|---|---|---|---|

| Ammonium 1,1,2,...pentadecafluoroheptane-1-sulphonate | High | Yes | Yes |

| Perfluorooctanesulfonic acid (PFOS) | Very High | Yes | Yes |

| Perfluorobutane sulfonic acid (PFBS) | Low | No | Minimal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate?

- Methodological Answer : Synthesis typically involves fluorination of heptane sulfonic acid precursors followed by ammonium salt formation. Key steps include:

- Fluorosurfactant Preparation : Use electrochemical fluorination (ECF) or telomerization to introduce perfluoroalkyl chains .

- Purification : Recrystallization in polar aprotic solvents (e.g., acetonitrile) ensures removal of residual fluorinated byproducts. Monitor purity via ion chromatography (IC) .

- Quality Control : Confirm stoichiometry using elemental analysis and <sup>19</sup>F NMR (δ -80 to -120 ppm for CF3 and CF2 groups) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify ammonium protons (δ 6.5–7.5 ppm, broad) and perfluoroalkyl signals (no <sup>1</sup>H). <sup>19</sup>F NMR confirms CF2/CF3 connectivity .

- FTIR : Look for S=O stretching (1050–1200 cm<sup>-1</sup>) and NH4<sup>+</sup> bending (1400–1500 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve sulfonate-ammonium hydrogen bonding networks for structural confirmation .

Q. What solvent systems are suitable for studying its solubility and stability in laboratory conditions?

- Methodological Answer :

- Polar Solvents : Methanol, water, and DMSO are ideal due to high dielectric constants. Avoid halogenated solvents (e.g., chloroform) to prevent phase separation.

- Stability Testing : Conduct accelerated degradation studies (40–60°C, pH 2–12) with LC-MS monitoring. Hydrolysis resistance is expected due to strong C-F bonds .

Q. Which analytical techniques are recommended for quantifying trace levels of this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use reversed-phase C18 columns with ammonium acetate buffer (pH 7.5) and negative ion mode for sulfonate detection (m/z 526–528 for [M–NH4]<sup>−</sup>) .

- Ion Chromatography (IC) : Pair with suppressed conductivity detection for aqueous environmental samples .

Q. How can researchers assess its thermal stability for applications in high-temperature processes?

- Methodological Answer :

- TGA/DSC : Perform under nitrogen to track decomposition onset (typically >300°C for perfluorinated sulfonates).

- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., SO2, HF) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Computational Modeling : Use QSAR models to predict log P (high hydrophobicity) and half-life in water (>5 years).

- In Silico Toxicology : Simulate binding affinity to serum proteins (e.g., albumin) to assess bioaccumulation .

Q. How do counterion variations (e.g., lithium vs. ammonium) impact its physicochemical behavior?

- Methodological Answer :

- Ionic Conductivity : Compare via impedance spectroscopy; ammonium salts often show higher mobility due to smaller ion size vs. lithium .

- Solubility : Use phase diagrams to map solubility in water/organic mixtures. Ammonium salts generally exhibit better aqueous solubility .

Q. What experimental strategies resolve contradictions in reported toxicity data between in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Reconciliation : Normalize in vitro IC50 values to in vivo equivalent doses using allometric scaling.

- Metabolomic Profiling : Track PFOS (perfluorooctane sulfonate) formation as a degradation byproduct in liver microsomes .

Q. How can researchers design experiments to elucidate its interaction mechanisms with biological membranes?

- Methodological Answer :

- Langmuir Trough Studies : Measure changes in lipid monolayer surface pressure upon compound addition.

- Fluorescence Anisotropy : Use DPH probes to assess membrane fluidity alterations .

Q. What advanced separation technologies improve its isolation from environmental samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.